molecular formula C10H16O B3342473 Phellandral CAS No. 21391-98-0

Phellandral

Cat. No.: B3342473
CAS No.: 21391-98-0
M. Wt: 152.23 g/mol
InChI Key: AEVLWICMAHGAMS-UHFFFAOYSA-N
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Description

Phellandral, also known as 4-propan-2-ylcyclohexene-1-carbaldehyde, is a monoterpenoid compound found in the essential oils of various plants, including Eucalyptus species. It is characterized by its distinct aroma and is used in fragrances and flavorings. This compound is a cyclic monoterpene with a molecular formula of C10H16O and a molar mass of 152.23 g/mol .

Mechanism of Action

Phellandral, a p-menthane monoterpenoid , is a compound of interest in the field of chemical biology. This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Biochemical Pathways

This compound, like other monoterpenoids, is likely to affect multiple biochemical pathways. It’s worth noting that monoterpenoids are often involved in signaling pathways and can have antimicrobial, anti-inflammatory, and antioxidant effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical parameters . . As a monoterpenoid, it is likely that this compound has some degree of lipophilicity, which could influence its absorption and distribution within the body .

Result of Action

Monoterpenoids are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects

Biochemical Analysis

Biochemical Properties

Phellandral plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes and proteins, contributing to its biological activities. For instance, this compound has been shown to inhibit the activity of certain fungal enzymes, thereby exerting antifungal effects. Additionally, this compound can interact with plant proteins involved in signaling pathways, enhancing the plant’s defense response against pathogens .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound has been observed to modulate the expression of genes related to defense responses, leading to the production of secondary metabolites that enhance resistance to pathogens. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit the activity of fungal enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in defense responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing plant defense responses. The degradation of this compound over time can result in a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as antimicrobial and antifungal activities. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to plant secondary metabolism. It interacts with enzymes and cofactors involved in the biosynthesis of secondary metabolites, such as terpenoids and phenolic compounds. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. This compound can accumulate in specific tissues or cellular compartments, where it exerts its biological effects. The distribution of this compound within the plant can influence its overall efficacy in defense responses .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its activity or function. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, this compound can be localized in the endoplasmic reticulum or vacuoles, where it participates in the biosynthesis and storage of secondary metabolites. The subcellular localization of this compound is crucial for its role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phellandral can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes. This reaction typically requires the presence of specific enzymes, such as terpene synthases, which facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Eucalyptus. The essential oils are then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the natural abundance of this compound in these plants .

Chemical Reactions Analysis

Types of Reactions: Phellandral undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phellandric acid.

    Reduction: Reduction of this compound can yield phellandrol, an alcohol derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Phellandral has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phellandral is often compared with other monoterpenoids such as:

    Phellandrene: Both this compound and phellandrene are monoterpenoids found in essential oils.

    Limonene: Limonene is another monoterpenoid with a similar structure but lacks the aldehyde group present in this compound.

    Geraniol: Geraniol is an acyclic monoterpenoid alcohol, whereas this compound is a cyclic monoterpenoid aldehyde.

This compound’s unique aldehyde group and cyclic structure distinguish it from these similar compounds, providing it with unique chemical properties and applications.

Properties

IUPAC Name

4-propan-2-ylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLWICMAHGAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871323
Record name 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21391-98-0
Record name Phellandral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21391-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellandral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylcyclohexenecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHELLANDRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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